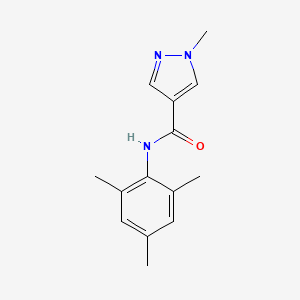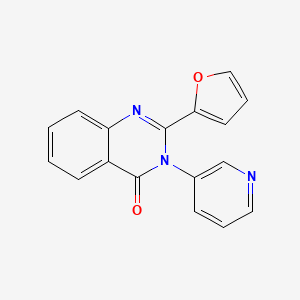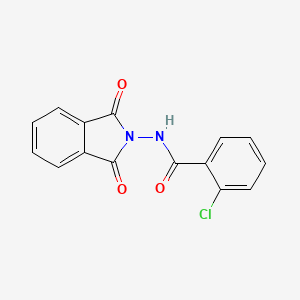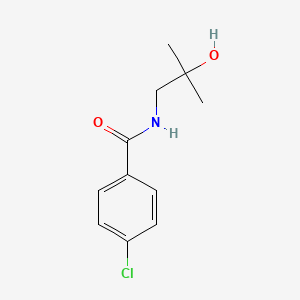![molecular formula C17H18N2O2S B5817451 N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5817451.png)
N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide, commonly known as DTCM, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DTCM belongs to the class of carbonothioylamides and is a potent inhibitor of protein tyrosine phosphatases (PTPs).
科学研究应用
DTCM has been extensively studied for its potential applications in various fields of scientific research. It has shown promising results in the treatment of cancer, autoimmune diseases, and diabetes. DTCM has been found to be a potent inhibitor of N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide, which are enzymes that play a crucial role in the regulation of cell signaling pathways. By inhibiting N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide, DTCM can regulate the activity of various signaling pathways, leading to the inhibition of cancer cell growth and proliferation.
作用机制
DTCM inhibits the activity of N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide by binding to the active site of the enzyme. N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide are involved in the dephosphorylation of proteins, which is an essential step in the regulation of cell signaling pathways. By inhibiting N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide, DTCM can regulate the activity of various signaling pathways, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
DTCM has been shown to have significant biochemical and physiological effects in various cell types. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. DTCM has also been found to regulate the activity of immune cells, leading to the inhibition of autoimmune diseases. In addition, DTCM has been shown to regulate glucose metabolism, leading to its potential application in the treatment of diabetes.
实验室实验的优点和局限性
One of the main advantages of DTCM is its potent inhibitory activity against N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide, which makes it a promising candidate for the treatment of cancer, autoimmune diseases, and diabetes. DTCM has also been found to have low toxicity, making it a safe compound for use in lab experiments. However, one of the limitations of DTCM is its low solubility in water, which can make it difficult to use in certain lab experiments.
未来方向
There are several future directions for the study of DTCM. One potential direction is the optimization of the synthesis method to obtain higher yields and purity. Another direction is the study of the structure-activity relationship of DTCM to identify more potent inhibitors of N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide. Furthermore, the potential applications of DTCM in the treatment of other diseases, such as neurodegenerative diseases, should be explored. Overall, the study of DTCM has the potential to lead to significant advancements in the field of scientific research.
合成方法
The synthesis of DTCM involves the reaction of 2-methoxybenzoyl chloride with 3,5-dimethylaniline followed by the reaction of the resulting intermediate with carbon disulfide and sodium hydroxide. The final product is obtained by the reaction of the intermediate with ammonium chloride. The synthesis method of DTCM has been optimized to obtain high yields and purity.
属性
IUPAC Name |
N-[(3,5-dimethylphenyl)carbamothioyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-11-8-12(2)10-13(9-11)18-17(22)19-16(20)14-6-4-5-7-15(14)21-3/h4-10H,1-3H3,(H2,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHLRBHHBILBBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)NC(=O)C2=CC=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2,3,4-tetramethyl-8-phenyl-2H-dipyrrolo[1,2-b:3',4'-d]pyridazine](/img/structure/B5817376.png)

![methyl [(5-{2-[1-(1,3-benzodioxol-5-yl)ethylidene]hydrazino}-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B5817382.png)
![ethyl [5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5817401.png)

![2-fluoro-N-[2-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5817410.png)

![5-[(2,3-dimethylphenoxy)methyl]-3-(2-methoxybenzyl)-1,2,4-oxadiazole](/img/structure/B5817446.png)
![1-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-1-propanone](/img/structure/B5817458.png)

![3-{[4-(propionylamino)benzoyl]amino}benzoic acid](/img/structure/B5817472.png)

![2-[(2-anilino-2-oxoethyl)thio]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B5817480.png)
